Tert-butyl 2-(4-hydroxyphenyl)acetate

Catalog No.
S3226208
CAS No.
16010-88-1
M.F
C12H16O3
M. Wt
208.257
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-(4-hydroxyphenyl)acetate

CAS Number

16010-88-1

Product Name

Tert-butyl 2-(4-hydroxyphenyl)acetate

IUPAC Name

tert-butyl 2-(4-hydroxyphenyl)acetate

Molecular Formula

C12H16O3

Molecular Weight

208.257

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7,13H,8H2,1-3H3

InChI Key

NNGDLOYUAYPSNM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)O

Solubility

not available

Tert-butyl 2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C12H16O3C_{12}H_{16}O_3 and a molecular weight of 208.25 g/mol. It features a tert-butyl group attached to a phenyl ring that carries a hydroxyl group at the para position, linked to an acetate moiety. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is often studied for its chemical reactivity and biological activity due to the presence of both the hydroxyl and ester functional groups, which can participate in various

, typical for compounds containing hydroxyl and ester functionalities:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-hydroxyphenylacetic acid and tert-butanol.
  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form new esters.
  • Phenolic Reactions: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution, allowing for further functionalization of the aromatic system.

These reactions make tert-butyl 2-(4-hydroxyphenyl)acetate a versatile intermediate in organic synthesis.

Tert-butyl 2-(4-hydroxyphenyl)acetate can be synthesized through several methods:

  • Esterification Reaction: A common method involves reacting 4-hydroxyphenylacetic acid with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction typically requires heating to facilitate the formation of the ester.
    4 hydroxyphenylacetic acid+tert butanolH2SO4Tert butyl 2 4 hydroxyphenyl acetate+H2O\text{4 hydroxyphenylacetic acid}+\text{tert butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Tert butyl 2 4 hydroxyphenyl acetate}+\text{H}_2\text{O}
  • Acetylation: Another approach involves acetylating 4-hydroxyphenol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine, followed by reaction with tert-butanol.
  • Direct Alkylation: Utilizing alkylation methods where a suitable alkoxide reacts with a phenolic compound under basic conditions may also yield the desired product.

These methods highlight the compound's synthetic accessibility and potential for modification.

Tert-butyl 2-(4-hydroxyphenyl)acetate has several applications:

  • Pharmaceuticals: Its potential antioxidant properties make it a candidate for drug development aimed at treating oxidative stress-related diseases.
  • Cosmetics: The compound may be used in formulations requiring antioxidant agents or skin-conditioning agents due to its phenolic structure.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in creating more complex molecules used in various industrial applications.

Interaction studies involving tert-butyl 2-(4-hydroxyphenyl)acetate often focus on its reactivity with biological molecules or other chemicals. For instance:

  • Protein Binding Studies: Investigating how this compound interacts with proteins could provide insights into its mechanism of action within biological systems.
  • Reactivity with Free Radicals: Assessing its ability to scavenge free radicals can elucidate its potential as an antioxidant agent.

Such studies are crucial for understanding how this compound may be utilized therapeutically or industrially.

Several compounds share structural similarities with tert-butyl 2-(4-hydroxyphenyl)acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 2-(3-hydroxyphenyl)acetateSimilar structure but different hydroxy positionMay exhibit different biological activities due to positional isomerism
Methyl 2-(4-hydroxyphenyl)acetateMethyl instead of tert-butyl groupGenerally lower lipophilicity compared to tert-butyl derivative
Ethyl 2-(4-hydroxyphenyl)acetateEthoxy group instead of tert-butoxyDifferent solubility and reactivity profiles

These compounds illustrate how variations in substituents and functional groups can influence properties such as solubility, reactivity, and biological activity. Tert-butyl 2-(4-hydroxyphenyl)acetate stands out due to its bulky tert-butyl group, which may enhance lipophilicity and potentially affect bioavailability compared to its analogs.

XLogP3

2.1

Dates

Last modified: 08-19-2023

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